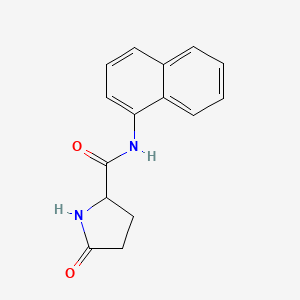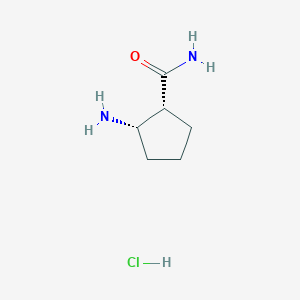![molecular formula C23H22ClN7O2 B2696575 (5-氯-2-甲氧基苯基)(4-(3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮 CAS No. 920178-59-2](/img/structure/B2696575.png)
(5-氯-2-甲氧基苯基)(4-(3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a phenyl ring, a methoxy group, a triazolopyrimidine ring, a piperazine ring, and a ketone group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole and piperazine rings, in particular, are known to confer unique properties to molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition, while the triazole ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone and methoxy groups could impact its solubility, while the aromatic rings could influence its stability .科学研究应用
Pharmacological Research
The study of N-heterocycles has gained prominence due to their versatility in various fields. Quinoline derivatives, including the compound , have been explored for their pharmacological properties. Specifically, quinolinyl-pyrazoles have garnered attention. These novel heterocycles are synthesized using innovative strategies and screened for efficacy against existing drugs. Researchers aim to discover less toxic and more potent quinolinyl-pyrazoles for treating various health threats .
Synthetic Chemistry
Synthesis Strategies: Quinoline, a well-known nitrogenous tertiary base, has a rich history. It was first isolated from coal tar in 1834 and later synthesized by Charles Gerhardt in 1842. Researchers have developed various methods for synthesizing quinoline derivatives, including the compound under investigation. These approaches involve both conventional and novel techniques.
Novel Pyrazoloquinoline Synthesis: A series of novel pyrazolo[3,4-b]-quinoline derivatives were designed and synthesized. The synthetic route involved treating a 2-chloroquinoline derivative with phenylhydrazine, followed by N-alkylation. These compounds hold promise for further exploration in drug development .
Medicinal Chemistry
Antimicrobial and Antioxidant Activity: While specific data on the compound itself may be limited, related imidazole hybrids have been studied. For instance, a tetra-substituted imidazole derivative with a similar structure exhibited antioxidant activity. Researchers synthesized this compound through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
Drug Interactions
CYP2C9 Inhibition: The compound’s potential interactions with cytochrome P450 enzymes, particularly CYP2C9, warrant investigation. Time-dependent inhibition of CYP2C9 has been observed in human liver microsomes .
Glycosyl Donors and Ligands
Phosphitylation Reagent: The compound can serve as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles. This reaction leads to the formation of useful glycosyl donors and ligands .
作用机制
The mechanism of action would depend on the intended use of the compound. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target. Triazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-15-3-6-17(7-4-15)31-22-20(27-28-31)21(25-14-26-22)29-9-11-30(12-10-29)23(32)18-13-16(24)5-8-19(18)33-2/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMJPFMFYPMAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2696492.png)


![N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2696496.png)



![N-(2,5-dimethoxybenzyl)-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696503.png)
![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)
![6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2696507.png)
![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2696510.png)
![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)

